
2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Applications De Recherche Scientifique
Anticancer Research
2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde: has shown promise in anticancer research. Derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. For instance, analogs have demonstrated significant activity against CNS cancer cell lines, with one derivative showing a percent growth inhibition of 41.25% . This suggests potential for the development of new chemotherapeutic agents.
Molecular Docking Studies
The compound’s derivatives are also used in molecular docking studies to predict the mode of interaction with biological targets. This is crucial in understanding the mechanism of action and enhancing the activity of potential drug candidates. Such studies can lead to the design of more effective anticancer agents with higher specificity and lower toxicity .
ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds is essential in drug discovery2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde and its analogs have been subjected to ADME profiling to predict their pharmacokinetic behaviors, which is a critical step in the development of safe and effective drugs .
Toxicity Prediction
Before clinical trials, it’s important to assess the toxicity of new compounds. In silico toxicity prediction models are used to evaluate the safety profile of 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde derivatives. This helps in identifying any potential adverse effects early in the drug development process .
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the creation of more complex molecules. Its structure allows for various chemical reactions, facilitating the synthesis of novel organic compounds with potential therapeutic applications.
Material Science
While not directly related to 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde , its structural analogs have been explored in material science. These compounds can be used to develop new materials with unique properties for various industrial applications.
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been studied, and it was found that they were quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSRZKASQSOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366639 |
Source


|
| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
750624-69-2 |
Source


|
| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

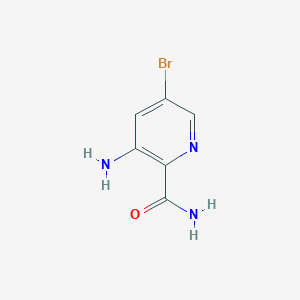

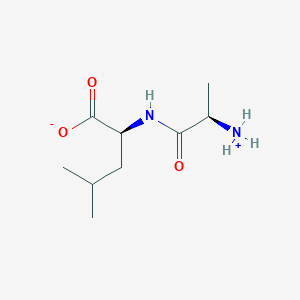

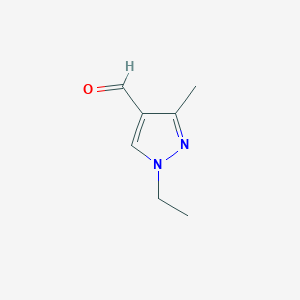
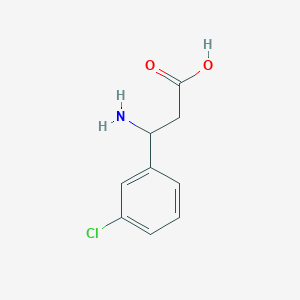

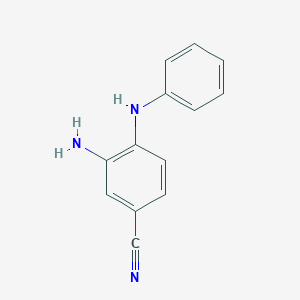
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)

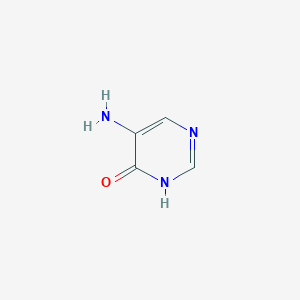

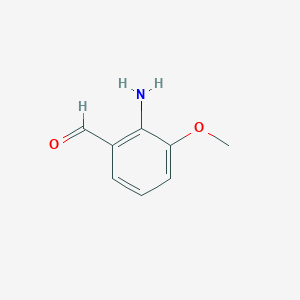
![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)